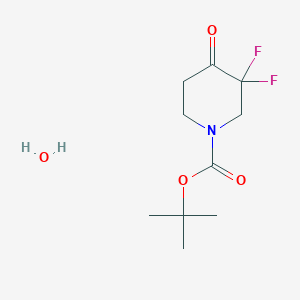
Hydrate de 1-carboxylate de tert-butyle 3,3-difluoro-4-oxopipéridine
Vue d'ensemble
Description
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is a chemical compound with the molecular formula C10H17F2NO4 and a molecular weight of 253.24 g/mol . This compound is known for its unique structural properties, which include a piperidine ring substituted with difluoro and oxo groups, and a tert-butyl ester moiety. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and stability.
Applications De Recherche Scientifique
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is utilized in various scientific research fields:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug candidates targeting neurological disorders.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
This compound is a synthetic intermediate and is often used in the synthesis of other complex molecules
Mode of Action
As a synthetic intermediate, the mode of action of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is primarily chemical rather than biological . It participates in various chemical reactions to form more complex structures. The exact nature of these interactions depends on the specific reaction conditions and the other reactants present .
Biochemical Pathways
Given the current lack of information about the specific biological targets of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate”, it is difficult to summarize the biochemical pathways that this compound might affect .
Action Environment
The action of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is influenced by various environmental factors, including temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions in which this compound participates.
Analyse Biochimique
Biochemical Properties
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis and degradation of piperidine derivatives. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function . Additionally, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can form hydrogen bonds with proteins, affecting their tertiary and quaternary structures.
Cellular Effects
The effects of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Moreover, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and consumption.
Molecular Mechanism
At the molecular level, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . Additionally, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The distribution of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is influenced by factors such as its lipophilicity and affinity for certain cellular structures.
Subcellular Localization
The subcellular localization of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate to these locations, where it can interact with key biomolecules and influence cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate typically involves the reaction of 3,3-difluoropiperidin-4-one with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropiperidin-4-one derivatives, while reduction can produce difluoropiperidin-4-ol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is unique due to the presence of two fluorine atoms on the piperidine ring, which significantly alters its chemical reactivity and biological activity compared to similar compounds. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEESRSKOIOREKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



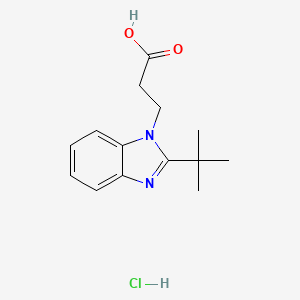
![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)

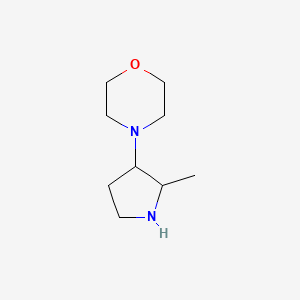
![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)



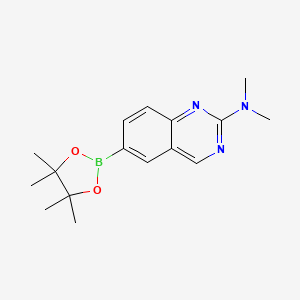
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)
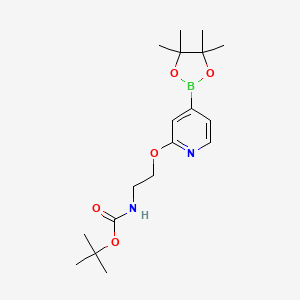

![2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid](/img/structure/B1404511.png)
